molecular formula C14H14ClNO2 B1363189 Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate CAS No. 338954-51-1

Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate

Cat. No.: B1363189
CAS No.: 338954-51-1
M. Wt: 263.72 g/mol
InChI Key: AFUFWMAIOJISRR-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate is an organic compound with the molecular formula C({14})H({14})ClNO(_{2}). It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a quinoline core substituted with ethyl, chloro, and methyl groups, making it a versatile intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-5,8-dimethylquinoline.

    Esterification: The carboxylation of the quinoline derivative is achieved through esterification with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

    Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Esterification: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Products: Amino or thiol derivatives of the quinoline compound.

    Oxidation Products: Quinoline N-oxides or other oxidized derivatives.

    Reduction Products: Reduced quinoline derivatives with altered electronic properties.

    Hydrolysis Products: 4-chloro-5,8-dimethylquinoline-3-carboxylic acid.

Scientific Research Applications

Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial and fungal infections.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.

    Chemical Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Industrial Applications: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: The compound can bind to cellular receptors, modulating their activity and affecting cellular signaling pathways.

    Pathways Involved: It may interfere with pathways related to DNA replication, protein synthesis, or metabolic processes, depending on the specific biological context.

Comparison with Similar Compounds

Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate can be compared with other quinoline derivatives:

    Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate: Similar in structure but with a different methyl group position, affecting its reactivity and biological activity.

    Ethyl 4-chloroquinoline-3-carboxylate: Lacks the additional methyl groups, resulting in different chemical properties and applications.

    Ethyl 5,8-dimethylquinoline-3-carboxylate: Without the chloro group, it exhibits different substitution patterns and reactivity.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical and biological research fields.

Properties

IUPAC Name

ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-4-18-14(17)10-7-16-13-9(3)6-5-8(2)11(13)12(10)15/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUFWMAIOJISRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363159
Record name ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338954-51-1
Record name ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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